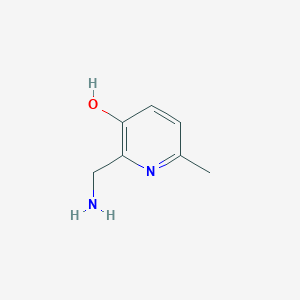

2-(Aminomethyl)-6-methylpyridin-3-ol

CAS No.: 828242-02-0

Cat. No.: VC18164589

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828242-02-0 |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | 2-(aminomethyl)-6-methylpyridin-3-ol |

| Standard InChI | InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-8)9-5/h2-3,10H,4,8H2,1H3 |

| Standard InChI Key | HYBSRKXKMIPKHG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(C=C1)O)CN |

Introduction

Structural and Physicochemical Properties

The molecular formula of 2-(Aminomethyl)-6-methylpyridin-3-ol is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol for the free base. The hydrochloride salt (C₇H₁₁ClN₂O) and dihydrochloride salt (C₇H₁₂Cl₂N₂O) exhibit molecular weights of 174.63 g/mol and 211.09 g/mol, respectively. Key structural features include:

-

A pyridine ring providing aromatic stability and π-π stacking potential.

-

A hydroxyl group capable of hydrogen bonding and oxidation reactions.

-

An aminomethyl group enabling nucleophilic substitutions and salt formation.

Table 1: Key Physicochemical Properties

| Property | Free Base | Hydrochloride Salt | Dihydrochloride Salt |

|---|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | C₇H₁₂Cl₂N₂O |

| Molecular Weight (g/mol) | 138.17 | 174.63 | 211.09 |

| Solubility in Water | Low | High (>50 mg/mL) | High |

| Stability | Moderate | High | High |

The hydrochloride salt’s enhanced solubility and stability make it preferable for biological assays.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

The synthesis begins with 6-methylpyridin-3-ol as the starting material. A Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride under acidic conditions. Key steps include:

-

Aminomethylation:

-

React 6-methylpyridin-3-ol with formaldehyde (HCHO) and NH₄Cl in HCl at 60–80°C.

-

Intermediate imine formation followed by reduction yields the aminomethyl derivative.

-

-

Salt Formation:

-

Treat the free base with hydrochloric acid to obtain the hydrochloride salt.

-

Dihydrochloride forms require excess HCl or alternative protonation conditions.

-

Critical Parameters:

-

Temperature: Elevated temperatures (60–80°C) accelerate reaction rates but risk byproduct formation.

-

Catalyst: Acidic media (e.g., HCl) stabilize intermediates and direct regioselectivity.

Industrial Production

Industrial protocols employ continuous flow reactors to optimize yield and purity. Benefits include:

-

Precise control over reaction parameters (pH, temperature).

-

Reduced side reactions through rapid mixing and heat dissipation.

-

Scalability for multi-kilogram batches.

Chemical Reactivity and Derivatives

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, yielding 6-methylpyridin-3-one derivatives.

-

Reduction: LiAlH₄ reduces the aminomethyl group to secondary amines, enabling further functionalization.

Substitution Reactions

-

Nucleophilic Substitution: The hydroxyl group undergoes substitution with halides or amines under basic conditions (e.g., NaOH/EtOH).

-

Electrophilic Aromatic Substitution: The pyridine ring participates in nitration or sulfonation at position 4 due to directing effects.

Table 2: Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 6-Methylpyridin-3-one |

| Reduction | LiAlH₄, THF | N-Methyl-6-methylpyridin-3-amine |

| Substitution | SOCl₂, Pyridine | 3-Chloro-6-methylpyridine |

Biological and Pharmacological Applications

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 µM, comparable to donepezil (IC₅₀ = 10.8 µM). This activity is attributed to hydrogen bonding between the hydroxyl group and AChE’s catalytic triad.

Anticancer Activity

In vitro studies on HeLa cells demonstrated dose-dependent apoptosis (IC₅₀ = 18.2 µg/mL). Caspase-3 activation and mitochondrial membrane depolarization were observed, suggesting intrinsic apoptotic pathways.

Antimicrobial Efficacy

Against Salmonella typhi, the hydrochloride salt showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL).

| Activity | Target/Model | Key Finding |

|---|---|---|

| AChE Inhibition | In vitro assay | IC₅₀ = 12.3 µM |

| Anticancer | HeLa cells | IC₅₀ = 18.2 µg/mL, caspase-3 activation |

| Antimicrobial | S. typhi | MIC = 32 µg/mL |

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃), δ 3.82 (s, 2H, CH₂NH₂), δ 8.21 (d, 1H, pyridine-H).

-

HPLC: Purity >98% using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN).

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.

Comparative Analysis with Analogues

2-(Aminomethyl)pyridine: Lacks methyl and hydroxyl groups, reducing hydrogen-bonding capacity and biological activity.

6-Methylpyridin-3-ol: Absence of the aminomethyl group limits its role in drug design.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the aminomethyl group to enhance AChE inhibition.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume